molecular formula C14H17F3O2 B1280357 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione CAS No. 758709-48-7

1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione

Cat. No. B1280357
CAS RN: 758709-48-7
M. Wt: 274.28 g/mol
InChI Key: DLOXMVAITSLOPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane derivatives often involves the use of strong acids or bases to promote reactions with adamantane or its precursors. For instance, 1-adamantyl trifluoromethanesulfonate, a related compound, is prepared from 1-bromoadamantane and silver trifluoromethanesulfonate in 2,2-dimethylbutane . This suggests that the synthesis of "1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione" could potentially involve similar reagents and conditions, such as the use of a strong acid or base to introduce the trifluoromethyl group and the diketone functionality.

Molecular Structure Analysis

Adamantane derivatives exhibit a variety of molecular structures, often determined by the substituents attached to the adamantane core. The molecular structure of the compound would likely be influenced by the bulky adamantane group and the electron-withdrawing trifluoromethyl group, which could affect the overall geometry and electronic distribution. The crystal structures of related compounds, such as 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, demonstrate the adaptability of the adamantane subunits in forming one-dimensional motifs .

Chemical Reactions Analysis

Adamantane derivatives participate in various chemical reactions, including the formation of coordination polymers and the functionalization of other aromatic systems. For example, 1-adamantyl trifluoromethanesulfonate can abstract hydride from alkanes, initiate ring-opening polymerization of tetrahydrofuran, and react with alkyllithiums to afford 1-alkyladamantanes . This reactivity could be relevant to the compound "1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione," suggesting it may also engage in similar reactions due to the presence of the adamantyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. For instance, the fluorescent properties of pyrene-decorated adamantanes and their crystal structures have been studied, revealing insights into their stability and potential applications . The adamantane core imparts high thermal stability to its derivatives, as seen in the synthesis of thermally stable poly(1,3-adamantane)s . The presence of the trifluoromethyl group in "1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione" would likely contribute to its chemical reactivity and physical properties, such as volatility and solubility.

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione was used in the synthesis of various chemical compounds. For instance, it reacted with cyanothioacetamide and cyanoacetamide under solvent-free conditions to yield pyridine-2(1H)thione/one derivatives (Rateb, 2011).
  • Material Science and Photostabilization :

    • In material science, this compound showed potential in photostabilizing polymers. β-Dicarbonyl compounds, including 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione, effectively photostabilized polyisoprene, indicating its usefulness in protecting materials from degradation (Wu et al., 1991).
  • Metal Complexes and Coordination Chemistry :

    • Research has explored its use in forming metal complexes. For instance, nickel(II) and copper(II) complexes with 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione were synthesized, and their properties were characterized (Woods et al., 2009).
  • Photophysical Properties and Luminescence :

    • The compound's photophysical properties were investigated for the development of luminescent complexes, showing promise in materials science and sensing applications (Taydakov et al., 2022).
  • Organic Synthesis and Heterocyclic Chemistry :

    • It also found use in the synthesis of fused heterocycles, which are important in organic chemistry and pharmaceutical research. Microwave-assisted synthesis techniques were applied using this compound to obtain various trifluoromethyl derivatives of heterocyclic compounds (Shaaban, 2008).

properties

IUPAC Name

1-(1-adamantyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O2/c15-14(16,17)12(19)4-11(18)13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOXMVAITSLOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458832
Record name 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione

CAS RN

758709-48-7
Record name 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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